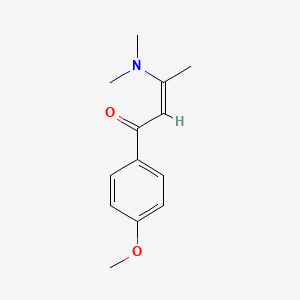![molecular formula C18H18N2O2S B2630408 3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide CAS No. 2097897-02-2](/img/structure/B2630408.png)
3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Interaction and Pharmacological Effects
Serotonin-3 Receptor Antagonists Development:
- Research into benzamides led to the identification of potent serotonin-3 (5-HT3) receptor antagonists. Studies on the structure-activity relationship (SAR) highlighted that heteroaromatic rings like thiophene, when used as an aromatic moiety, exhibited weak 5-HT3 receptor antagonistic activity. Conversely, compounds using a 1H-indazole ring significantly increased activity, with some identified compounds showing potent 5-HT3 receptor antagonistic activity, indicating potential therapeutic applications (Harada et al., 1995).
Neuroleptic Activity of Benzamides:
- Several benzamides were designed and synthesized to act as neuroleptics. The structure and activity correlation revealed that specific substitutions in the benzamide structure significantly enhanced their activity. Particularly, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was identified as a promising compound due to its potent activity and potential for fewer side effects in psychosis treatment (Iwanami et al., 1981).
Potential Therapeutic Applications
Opioid Receptor Agonists for Imaging:
- Studies on the 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold revealed its utility in developing radiotracers for positron emission tomography (PET) imaging, particularly targeting opioid receptor occupancy. This research provided valuable insights into the pharmacokinetics and biological activity of the compounds, highlighting their potential in diagnostic imaging and possibly in therapeutic interventions (Ott et al., 2020).
Anti-fibrotic and Anti-metastatic Potential:
- Research into specific benzamides demonstrated their potential as oral anti-fibrotic drugs. The pharmacokinetics and tissue distribution studies, especially in relation to liver, kidneys, and lungs, suggested significant therapeutic potential against renal and hepatic fibrosis and also exhibited anti-metastatic effects on certain cancer models (Kim et al., 2008).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)15-5-3-4-13(10-15)18(21)19-11-16-6-7-17(22-16)14-8-9-23-12-14/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYVVPRKIOVDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2630331.png)


![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)



![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2630347.png)

